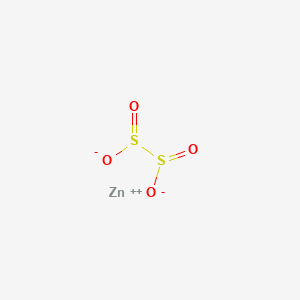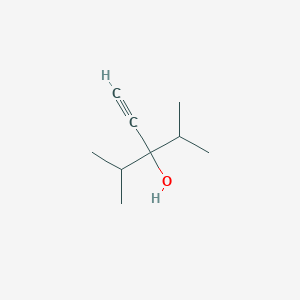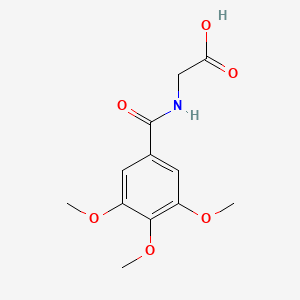
2-methyl-2H-chromene-3-carbaldehyde
Overview
Description
2-Methyl-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 and is typically a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound is typically a colorless to yellow liquid or semi-solid or solid . It has a molecular weight of 174.2 . More specific physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis and Biological Activity
2-methyl-2H-chromene-3-carbaldehyde derivatives have been synthesized and evaluated for their biological activities. For instance, 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde and related compounds exhibited notable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014). Similarly, 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde reacted with different anilines showed significant in vitro antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi (Bairagi, Bhosale, & Deodhar, 2009).
Luminescence and Ionochromic Properties
The luminescence and ionochromic properties of certain 2H-chromene derivatives have been studied. For example, 9-Hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde derivatives exhibit multifunctional ionochromic properties, forming colored complexes with metal cations and certain anions, leading to changes in absorption and fluorescence properties (Nikolaeva et al., 2020).
Antibacterial and Antifungal Effects
Novel 2-oxo-2H-chromene-3-carbaldehyde containing 1,3,4-thiadiazole moiety demonstrated moderate antimicrobial activity in an in vitro study (Govori, Spahiu, & Haziri, 2014).
Reactivity and Synthetic Applications
The reactivity of 2-oxo-2H-chromene-3-carbaldehydes in various chemical processes has been explored. For example, a study described the synthesis of 2-oxo-2H,5H-pyrano[3,2-c]chromenes through a reaction involving chromen-3-carbaldehydes (Lácová et al., 2008). Additionally, the synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones via a multicomponent reaction and cyclization strategy using 2-oxo-2H-chromene-3-carbaldehydes was reported, highlighting its application in creating biologically intriguing structures (Lai & Che, 2020).
Antibacterial Activity of New Derivatives
Several newly synthesized derivatives of 4-hydroxy-chromen-2-one, including 2-oxo-2H-chromene-3-carbaldehyde derivatives, have shown high levels of antibacterial activity against various bacterial strains (Behrami & Dobroshi, 2019).
Synthesis of Complex Molecules
2H-chromene-3-carbaldehydes have been used in the synthesis of complex molecules, such as spiro[furo[2,3-a]xanthene-2,3′-indolin]-2′-ones, demonstrating their versatility as precursors in the creation of biologically relevant polycyclic frameworks (Reddy et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXWDVISFYVJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973091 | |
| Record name | 2-Methyl-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-42-7 | |
| Record name | 2-Methyl-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenz[a,c]acridine](/img/structure/B1604859.png)












